5-Nitro-6-methyluracil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40201. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-5-nitro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-2-3(8(11)12)4(9)7-5(10)6-2/h1H3,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVYMRJSNFHYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168091 | |

| Record name | 6-Methyl-5-nitrouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16632-21-6 | |

| Record name | 6-Methyl-5-nitro-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16632-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-5-nitrouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016632216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-6-methyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-5-nitrouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-5-nitrouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Nitro-6-methyluracil chemical properties and structure

An In-Depth Technical Guide to 5-Nitro-6-methyluracil: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyrimidine derivative that serves as a pivotal intermediate in the realms of medicinal and agricultural chemistry. As a functionalized analog of the naturally occurring nucleobase uracil, its unique electronic and structural properties, conferred by the electron-withdrawing nitro group and the methyl substituent, make it a versatile scaffold for the synthesis of more complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications, tailored for researchers and professionals in drug discovery and chemical development.

Part 1: Molecular Structure and Physicochemical Properties

The foundation of this compound's utility lies in its distinct molecular architecture and resulting physical characteristics.

Chemical Structure and Identification

This compound is systematically named 6-methyl-5-nitro-1H-pyrimidine-2,4-dione.[1] The presence of a nitro group at the C5 position significantly influences the electron density of the pyrimidine ring, impacting its reactivity and biological interactions.

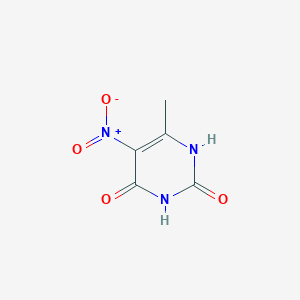

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound's physical properties are critical for its handling, formulation, and reaction setup. It is typically a light yellow crystalline solid.[2][3] A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 16632-21-6 | [2][3][4][5] |

| Molecular Formula | C₅H₅N₃O₄ | [2][3][5] |

| Molecular Weight | 171.11 g/mol | [1][2][3][5] |

| Appearance | Light yellow to yellow solid | [2][3] |

| Melting Point | 290-291 °C (with decomposition) | [3][6] |

| Solubility | Soluble in DMF, DMSO, hot methanol, and hot water | [3][6] |

| pKa (Predicted) | 6.24 ± 0.10 | [3] |

| Density (Predicted) | 1.58 ± 0.1 g/cm³ | [3][6] |

Part 2: Synthesis and Reactivity

The synthesis of this compound is a well-established process, valued for its efficiency and scalability. Understanding its synthesis and subsequent reactivity is key to leveraging it as a chemical precursor.

Synthetic Pathway: Nitration of 6-Methyluracil

The most common and direct method for preparing this compound is through the electrophilic nitration of 6-methyluracil.[3][7] This reaction targets the electron-rich C5 position of the pyrimidine ring, which is activated by the two amide nitrogen atoms.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the nitration of uracil derivatives.[3] The causality behind each step is crucial for ensuring a high yield and purity.

Materials:

-

6-Methyluracil

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Crushed Ice

-

Cold Deionized Water

-

Phosphorus Pentoxide (for drying)

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to 6-methyluracil while stirring.

-

Expertise & Experience: Using a strong acid like H₂SO₄ protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The cooling bath is essential to control the highly exothermic nature of mixing and nitration, preventing side reactions and degradation of the product.

-

-

Nitration: Cool the mixture to 0-5 °C. Add fuming nitric acid dropwise to the stirred suspension, ensuring the temperature does not exceed 10 °C.

-

Trustworthiness: Maintaining a low temperature is a self-validating control point. A runaway temperature would be visually indicated by color changes (darkening) and potentially gas evolution, signaling product degradation and a failed synthesis.

-

-

Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 30 minutes to ensure the reaction goes to completion.

-

Product Precipitation: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A solid precipitate will form.

-

Expertise & Experience: Pouring the acidic mixture into ice water serves two purposes: it safely quenches the reaction and dramatically decreases the solubility of the organic product, causing it to precipitate out of the aqueous solution.

-

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.

-

Trustworthiness: Washing with cold water is critical. Using warm water could dissolve a significant portion of the product, reducing the yield. The filtrate should be checked with pH paper to ensure all acid has been removed, a key validation of purity.

-

-

Drying: Dry the collected solid under vacuum in a desiccator containing a drying agent like phosphorus pentoxide to obtain the final product, typically as a yellow-green solid.[3] An expected yield is around 83%.[3]

Chemical Reactivity

This compound's reactivity is dominated by the nitro group and the N-H protons of the uracil ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (5-amino-6-methyluracil) using various reducing agents like Sn/HCl or catalytic hydrogenation.[8] This transformation is fundamental, as the resulting amino group provides a nucleophilic handle for synthesizing a wide array of heterocyclic systems, including pyrido- and pyrimido-pyrimidines, which are explored for their biological activities.[8]

-

N-Alkylation and Acylation: The acidic N1 and N3 protons can be substituted through reactions with electrophiles. For instance, it reacts with benzoyl chloride to form N-benzoyl derivatives.[9] This allows for the modification of solubility and the introduction of new functional groups.

-

Radical Formation: Under gamma irradiation, the compound is known to form nitro-centered free radicals, a property studied in radiation chemistry.[7][10]

Part 3: Applications in Research and Development

The compound's value is realized in its application as a strategic building block.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of diverse pharmaceutical agents.[2][4] Its derivatives are investigated for anticancer and antiviral properties, where the uracil scaffold mimics natural nucleobases to interfere with cellular processes.[2]

-

Agricultural Chemistry: this compound is explored for its potential in creating targeted herbicides and fungicides.[2] The ability to modify its structure allows for the development of agents that inhibit specific biological pathways in pests while minimizing impact on crops.[2]

-

Biochemical Research: Researchers utilize this compound in studies of nucleic acid interactions and as a potential enzyme inhibitor.[2] Its structure can be a starting point for designing probes to explore the active sites of enzymes involved in nucleotide metabolism.

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound presents several hazards that require appropriate precautions.

| Hazard Class | GHS Statement | Pictogram | Reference |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | [1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [1] |

| Serious Eye Damage | H318: Causes serious eye damage | Danger | [1] |

| Respiratory Irritation | R37/38: Irritating to respiratory system | - | [6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[11][12] Ensure that eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[11][13]

-

Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).[6][14]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.

-

Storage and Stability

-

Conditions: Store in a dry, cool, and well-ventilated place.[11][12] The recommended storage temperature is often between 0-8 °C.[2]

-

Containers: Keep the container tightly closed to prevent moisture absorption and contamination.[11][12]

-

Stability: The compound is stable under normal, recommended storage conditions.[13]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in science. Its straightforward synthesis, combined with the versatile reactivity of its nitro group, establishes it as a high-value intermediate. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, synthesis, and handling is the first step toward unlocking its full potential in creating novel and effective molecules.

References

-

This compound CAS:16632-21-6. IndiaMART. [Link]

-

This compound. ChemBK. [Link]

-

6-Methyl-5-nitrouracil | C5H5N3O4 | CID 85523. PubChem - NIH. [Link]

-

The benzoylation of 6-methyluracil and this compound. ResearchGate. [Link]

-

Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry. [Link]

-

Nitro-Centered Free Radicals in y-Irradiated this compound at 77 K. Radiation Research. [Link]

-

Nitro-Centered Free Radicals in y-Irradiated this compound at 77 K (PDF). Radiation Research. [Link]

-

This compound - Free SDS search. 3E. [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

Sources

- 1. 6-Methyl-5-nitrouracil | C5H5N3O4 | CID 85523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 16632-21-6 [m.chemicalbook.com]

- 4. This compound CAS:16632-21-6 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. chembk.com [chembk.com]

- 7. radiationresearch [radiation-research.kglmeridian.com]

- 8. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. radiationresearch [radiation-research.kglmeridian.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physico-chemical Characteristics of 5-Nitro-6-methyluracil

This guide provides an in-depth analysis of the physico-chemical properties of 5-Nitro-6-methyluracil, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes fundamental data with practical, field-proven insights into its characterization and application.

Introduction and Strategic Importance

This compound (CAS No. 16632-21-6) is a substituted pyrimidine derivative that holds significant strategic value as a versatile synthetic intermediate.[1][2] Its molecular architecture, featuring a uracil core functionalized with both a methyl and a nitro group, provides reactive sites for a variety of chemical transformations. This makes it a crucial building block in the synthesis of complex bioactive molecules.[2]

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyrimidine ring, making it a focal point for medicinal chemistry. It is a key precursor in the development of various pharmaceutical agents, including antiviral and anticancer drugs, by enabling structural modifications that can enhance biological activity.[2] Furthermore, its utility extends to the agrochemical industry, where it serves as an intermediate for herbicides and fungicides, and to materials science for the development of novel materials.[2] Understanding its fundamental physico-chemical characteristics is therefore paramount for its effective utilization in research and development.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical compound is to establish its molecular identity. This compound is systematically known by several names, reflecting its structure as a derivative of uracil, a pyrimidine-2,4-dione.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 16632-21-6[1][3][4] |

| Molecular Formula | C₅H₅N₃O₄[1][2][3] |

| Molecular Weight | 171.11 g/mol [1][2][3] |

| IUPAC Name | 6-methyl-5-nitro-1H-pyrimidine-2,4-dione[4] |

| Common Synonyms | 2,4-Dihydroxy-6-methyl-5-nitropyrimidine, 6-Methyl-5-nitrouracil[1][4][5] |

The structural arrangement of this compound is depicted below. The pyrimidine ring forms the core, with carbonyl groups at positions 2 and 4, a methyl group at C6, and a nitro group at C5.

Caption: 2D Structure of this compound.

Synthesis Pathway and Experimental Protocol

The most common and efficient synthesis of this compound involves the direct nitration of 6-methyluracil. This electrophilic substitution reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrimidine ring.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the nitration of uracil derivatives.[1]

-

Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 6-methyluracil (e.g., 7.0 g, 55.56 mmol) to ice-cooled concentrated sulfuric acid (e.g., 26 mL).[1] The rate of addition should be controlled to maintain the internal temperature below 40 °C.

-

Nitration: Once the 6-methyluracil is fully dissolved, slowly add fuming nitric acid (e.g., 5.2 mL) dropwise to the reaction mixture.[1] It is critical to maintain the reaction temperature below 15 °C during this addition to prevent side reactions and ensure safety.

-

Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 30 minutes.[1]

-

Isolation: Carefully pour the reaction mixture into crushed ice (e.g., 100 mL) with stirring. A solid product will precipitate.[1]

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid.[1]

-

Drying: Dry the product under vacuum, preferably in the presence of a desiccant like phosphorus pentoxide, to yield this compound as a light yellow or yellow-green solid.[1] An expected yield is typically around 83%.[1]

Core Physico-chemical Characteristics

The physical properties of this compound are crucial for its handling, storage, and application in various solvent systems. It presents as a stable, crystalline solid under standard conditions.

Table 2: Summary of Physico-chemical Properties

| Property | Value | Source(s) |

| Appearance | Light yellow crystalline solid | [1][2] |

| Melting Point | 290-291 °C (with decomposition) | [1][3] |

| Density (Predicted) | 1.58 ± 0.1 g/cm³ | [1][3] |

| pKa (Predicted) | 6.24 ± 0.10 | [1][3] |

| Solubility | Soluble in DMF, DMSO, hot methanol, and hot water.[1][3] | [1][3] |

| Storage Conditions | Room temperature, under an inert atmosphere. | [1][3] |

Spectroscopic and Analytical Characterization

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the structure and purity of this compound.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in the molecule. Theoretical studies based on Density Functional Theory (DFT) have been used to predict and assign the vibrational modes of this compound.[6][7] The experimental spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its key functional groups.

-

N-H Stretching: Bands in the region of 3100-3200 cm⁻¹ corresponding to the N-H bonds of the uracil ring.

-

C=O Stretching: Strong absorption bands typically between 1650-1750 cm⁻¹ for the two carbonyl groups.

-

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group, expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-N Stretching & Ring Vibrations: Multiple bands in the fingerprint region (<1500 cm⁻¹) corresponding to C-N bonds and pyrimidine ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet for the methyl (CH₃) protons would appear, likely in the 2.0-2.5 ppm range. Singlets for the two N-H protons would also be present, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals: one for the methyl carbon, two for the carbonyl carbons (C2 and C4), and two for the olefinic carbons of the ring (C5 and C6). The carbon attached to the nitro group (C5) would be significantly affected by its electron-withdrawing nature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z = 171, corresponding to its molecular weight.[4]

UV-Visible Spectroscopy

UV-Visible spectroscopy can be used to study the electronic transitions within the molecule. The conjugated system of the pyrimidine ring, along with the nitro group chromophore, will result in characteristic absorption maxima in the UV region. Studies have shown that the electronic transitions and energy gap of the crystal can be analyzed using this technique.[8]

Crystallography and Thermal Analysis

The solid-state properties, including crystal structure and thermal stability, are critical for pharmaceutical applications, influencing factors like dissolution rate and shelf-life.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction (XRD) provides the definitive three-dimensional structure of the molecule in the solid state. Studies have been conducted to grow this compound crystals and analyze their structure using XRD to determine crystal parameters.[8] This analysis confirms the planarity of the pyrimidine ring and the precise bond lengths and angles, providing insights into intermolecular interactions like hydrogen bonding.

Thermal Analysis (TGA/DSC)

Thermal analysis techniques are employed to evaluate the stability of the compound at elevated temperatures.[9][10]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[9][11] For this compound, TGA would show thermal stability up to its decomposition temperature, followed by a sharp loss of mass as the molecule breaks down.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[9][11] The DSC thermogram would show a sharp endothermic event corresponding to its melting and simultaneous decomposition around 290-291 °C.[1][3]

Caption: Conceptual workflow for thermal analysis.

Reactivity and Key Applications

The chemical reactivity of this compound is dominated by the nitro group. It is a precursor for synthesizing 5-amino-6-methyluracil through reduction, a reaction that opens up a vast array of subsequent chemical modifications.[12] The reduction of the nitro group is a key step in building more complex heterocyclic systems.[12] Additionally, the N-H protons of the uracil ring can be substituted, as demonstrated in reactions with benzoyl chloride.[13]

Its applications are diverse and impactful:

-

Pharmaceuticals: It is a cornerstone intermediate for synthesizing drugs targeting infectious diseases and cancer.[2]

-

Agrochemicals: It serves as a building block for potent herbicides and fungicides.[2]

-

Biochemical Research: It is used in studies of enzyme activities and nucleic acid interactions.[2]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as harmful and an irritant.

-

Hazards: Harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[3][4]

-

Handling: Use in a well-ventilated area.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid breathing dust.[3]

-

Storage: Store in a tightly closed container in a dry, cool place, away from strong oxidizing agents.[14]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[14][15][16]

References

-

This compound. ChemBK. [Link]

-

This compound CAS:16632-21-6. TradeIndia. [Link]

-

This compound - Free SDS search. AstaTech, Inc.[Link]

-

This compound - Free SDS search. Alfa Aesar. [Link]

-

Thermogravimetric analysis (TGA) and Differential scanning colorimetry (DSC) plots of the organic chromophore. ResearchGate. [Link]

-

6-Methyl-5-nitrouracil. PubChem, National Institutes of Health. [Link]

-

The benzoylation of 6-methyluracil and this compound. ResearchGate. [Link]

-

Computational and Vibrational Spectroscopy Study of this compound by Density Functional Theory. ResearchGate. [Link]

-

Nitro-Centered Free Radicals in y-Irradiated this compound at 77°K. Radiation Research. [Link]

-

XRD pattern of 6-methyl 5-nitro Uracil crystal. ResearchGate. [Link]

-

A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Indo American Journal of Pharmaceutical Sciences. [Link]

-

Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. [Link]

-

Thermochemical study of 5-methyluracil, 6-methyluracil, and 5-nitrouracil. ResearchGate. [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

-

Introduction to Pharmaceutical Thermal Analysis: A Teaching Tool. OhioLINK. [Link]

-

Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues. ResearchGate. [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

-

Molecular structure and vibrational analysis of this compound molecule based on monomer, dimer and trimer calculations. ResearchGate. [Link]

Sources

- 1. This compound CAS#: 16632-21-6 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. 6-Methyl-5-nitrouracil | C5H5N3O4 | CID 85523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iajps.com [iajps.com]

- 10. OhioLINK ETD: Thakur, Shravan Singh [etd.ohiolink.edu]

- 11. researchgate.net [researchgate.net]

- 12. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. This compound - Free SDS search [msds.com]

- 16. This compound - Free SDS search [msds.com]

An In-depth Technical Guide to 5-Nitro-6-methyluracil (CAS: 16632-21-6): Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 5-Nitro-6-methyluracil, a key heterocyclic building block in medicinal and agricultural chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, analytical methodologies, and its pivotal role as a synthetic intermediate for therapeutic agents.

Introduction: The Strategic Importance of this compound

This compound, registered under CAS number 16632-21-6, is a substituted pyrimidine derivative that has garnered significant attention as a versatile precursor in organic synthesis.[1][2] Its unique molecular architecture, featuring both a nitro group and a methyl group on the uracil scaffold, provides reactive sites for further chemical modifications. This makes it an invaluable starting material for the synthesis of a diverse range of bioactive molecules, particularly in the development of novel antiviral and anticancer drugs.[3] Furthermore, its derivatives have shown promise in agricultural applications as herbicides and fungicides.[3] This guide aims to provide a detailed technical resource for scientists working with this important chemical intermediate.

Nomenclature and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for its effective use in research and development.

Synonyms and Identification

To ensure accurate identification, a comprehensive list of synonyms for this compound is provided below:

CAS Number: 16632-21-6[1][2][4]

Chemical and Physical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing synthetic routes, purification strategies, and analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅N₃O₄ | [1][2] |

| Molecular Weight | 171.11 g/mol | [1][2] |

| Appearance | Light yellow to yellow crystalline solid | [1][2] |

| Melting Point | 290-291 °C (decomposes) | [1] |

| Solubility | Soluble in DMF, DMSO, hot methanol, and hot water | [1] |

| pKa | 6.24 ± 0.10 (Predicted) | [1] |

| Density | 1.58 ± 0.1 g/cm³ (Predicted) | [1] |

| InChI | InChI=1S/C5H5N3O4/c1-2-3(8(11)12)4(9)7-5(10)6-2/h1H3,(H2,6,7,9,10) | [1] |

| SMILES | CC1=C(C(=O)NC(=O)N1)[O-] | [4] |

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The synthesis of this compound is typically achieved through the electrophilic nitration of 6-methyluracil. This section provides a detailed experimental protocol and a discussion of the underlying reaction mechanism.

Experimental Protocol

The following protocol is adapted from established procedures and provides a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

6-Methyluracil

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Crushed Ice

-

Cold Water

-

Phosphorus Pentoxide (P₄O₁₀) for drying

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and an ice bath, slowly add 6-methyluracil (e.g., 7.0 g, 55.56 mmol) to ice-cooled concentrated sulfuric acid (e.g., 26 mL). The rate of addition should be controlled to maintain the internal temperature below 40 °C.

-

Nitration: Cool the mixture to below 15 °C. Slowly add fuming nitric acid (e.g., 5.2 mL) dropwise to the reaction mixture, ensuring the temperature remains below 15 °C throughout the addition.

-

Reaction Completion: After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 30 minutes.

-

Precipitation: Carefully pour the reaction solution into a beaker containing crushed ice (e.g., 100 mL) and stir for 10 minutes. A solid product will precipitate.

-

Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold water.

-

Drying: Dry the product under vacuum in the presence of phosphorus pentoxide. This procedure typically yields a yellow-green solid of 6-methyl-5-nitropyrimidine-2,4(1H,3H)-dione with a high yield (e.g., 83%).

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The key steps are outlined below:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Nucleophilic Attack: The electron-rich uracil ring acts as a nucleophile, attacking the nitronium ion. The C5 position is particularly activated for electrophilic attack due to the electron-donating effects of the adjacent nitrogen atoms and the methyl group.

-

Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the C5 carbon, restoring the aromaticity of the pyrimidine ring and yielding the final product, this compound.

Caption: Mechanism of electrophilic nitration of 6-methyluracil.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of various therapeutic agents. Its nitro group can be readily reduced to an amino group, providing a key handle for further functionalization.

Precursor for Anticancer Agents

A significant application of this compound is in the synthesis of thymidine phosphorylase (TP) inhibitors.[1][2][3][4] TP is an enzyme that is overexpressed in many solid tumors and plays a crucial role in angiogenesis, the formation of new blood vessels that supply nutrients to the tumor. By inhibiting TP, the growth and metastasis of tumors can be suppressed. The synthesis of these inhibitors often involves the reduction of the nitro group of this compound to an amine, followed by further chemical modifications.

Caption: Role of this compound in anticancer drug development.

Intermediate for Antiviral Drugs

The pyrimidine scaffold of this compound is a common feature in many antiviral nucleoside analogs.[3] After reduction of the nitro group and subsequent chemical transformations, the resulting uracil derivatives can be incorporated into nucleoside-like structures. These molecules can then interfere with viral replication by inhibiting viral polymerases or by being incorporated into the viral genome, leading to chain termination.

Analytical Methods

Accurate and reliable analytical methods are essential for quality control during the synthesis and for the characterization of this compound.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. These include strong absorptions for the C=O stretching of the uracil ring, N-H stretching, and the asymmetric and symmetric stretching of the nitro group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of this compound. The ¹H NMR spectrum typically shows a singlet for the methyl protons and signals for the N-H protons. The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons, the olefinic carbons of the uracil ring, and the methyl carbon.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is often suitable for the analysis of uracil derivatives.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: this compound is classified as harmful if swallowed and may cause skin and eye irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a fundamentally important and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its straightforward synthesis, coupled with the reactivity of its nitro group, makes it an attractive starting material for the development of novel bioactive compounds, particularly in the fields of oncology and virology. This guide has provided a detailed overview of its properties, synthesis, applications, and handling, offering a valuable resource for researchers and scientists in the field.

References

-

PubChem. 6-Methyl-5-nitrouracil. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 6-Methyl-5-nitrouracil - Safety and Hazards. National Center for Biotechnology Information. Available from: [Link]

-

SIELC Technologies. Separation of 5-Amino-6-methyluracil on Newcrom R1 HPLC column. Available from: [Link]

Sources

- 1. Design and synthesis of novel 5,6-disubstituted uracil derivatives as potent inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5-substituted-6-chlorouracils as efficient inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 2: optimization of inhibitors of human thymidine phosphorylase and their selectivity with uridine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation of 5-Amino-6-methyluracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Biological activity of 5-Nitro-6-methyluracil derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Nitro-6-methyluracil Derivatives

Introduction

In the landscape of medicinal chemistry, the uracil scaffold stands as a cornerstone, a privileged structure whose derivatives have yielded some of the most impactful therapeutic agents in modern medicine. As a fundamental component of ribonucleic acid (RNA), its analogues have been rationally designed to interfere with nucleic acid metabolism, leading to potent antiviral and anticancer drugs. The strategic modification of the uracil ring allows for the fine-tuning of biological activity, offering a versatile platform for drug discovery.

This guide focuses on a specific, highly reactive, and synthetically valuable class of these compounds: This compound derivatives . The introduction of a nitro group at the C5 position dramatically alters the electronic properties of the pyrimidine ring, rendering it a potent electrophile and a versatile intermediate for further chemical modification.[1][2] This unique chemical reactivity, combined with the steric influence of the C6-methyl group, makes this compound a key building block for synthesizing diverse libraries of bioactive molecules.[1][2]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted biological activities of these derivatives. We will delve into the core mechanisms underpinning their potent anticancer , antimicrobial , and anti-inflammatory properties. By synthesizing technical data with mechanistic insights, this guide aims to illuminate the therapeutic potential of this compound derivatives and provide a practical framework for their future investigation and development.

Part 1: The this compound Scaffold: A Hub of Bioactivity

The therapeutic promise of this compound derivatives originates from the unique chemical characteristics of the core scaffold. The presence of the electron-withdrawing nitro group at the C5 position and the methyl group at C6 creates a distinct electronic and steric environment that dictates its reactivity and biological interactions.

Synthesis and Chemical Reactivity

This compound is typically synthesized via the nitration of 6-methyluracil. Its derivatives can then be prepared through various reactions, such as N-alkylation or N-benzoylation.[3] The electrophilic nature of the pyrimidine ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack, while the N-H protons can be substituted to introduce a wide array of functional groups. This synthetic tractability allows for the creation of diverse chemical libraries, which is crucial for structure-activity relationship (SAR) studies. For instance, the reaction of this compound with benzoyl chloride can yield N-benzoyl derivatives, demonstrating its utility as a synthetic intermediate.[3]

Part 2: Anticancer Activity: Mechanisms and Evaluation

The development of novel anticancer agents is a primary focus for the application of this compound derivatives.[1][2] Their structural similarity to pyrimidine nucleobases allows them to interfere with fundamental cellular processes in cancer cells, often leading to cytotoxicity and apoptosis. The mechanisms are multifaceted, drawing parallels with established drugs like 5-Fluorouracil (5-FU) and other nitro-containing compounds.[4][5]

Mechanisms of Anticancer Action

-

Inhibition of Nucleic Acid Synthesis and Function: Like 5-FU, derivatives of this compound are hypothesized to exert their anticancer effects by disrupting the synthesis and function of DNA and RNA.[5][6] After cellular uptake, these compounds can be metabolized into fraudulent nucleotides. These metabolites can inhibit key enzymes like thymidylate synthase (TS), which is essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[5] The depletion of the dTMP pool leads to "thymineless death." Furthermore, these analogues can be incorporated into RNA, disrupting RNA processing and protein synthesis, a mechanism known to contribute significantly to the cytotoxicity of 5-FU.[6]

-

Induction of DNA Damage: The nitroaromatic structure is a well-known pharmacophore for inducing DNA damage. Some aziridinyl derivatives, which can be conceptually linked to the reactivity of this scaffold, are known to form bulky DNA adducts that interfere with DNA replication.[7] This damage triggers cellular stress responses and, if the damage is irreparable, activates apoptotic pathways. Cancer cells with deficiencies in DNA repair pathways, such as the nucleotide excision repair (NER) pathway, may be particularly sensitive to these agents.[7]

-

Targeting Oncogenic Pathways and Inducing Apoptosis: Modern anticancer strategies often involve targeting specific oncogenic signaling pathways. For example, certain 5-nitroindole derivatives have been shown to bind and stabilize G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene. This stabilization represses the transcription of c-Myc, a key regulator of cell proliferation, leading to cell cycle arrest and apoptosis.[4] It is plausible that appropriately designed this compound derivatives could adopt conformations that allow for similar interactions. The ultimate result of these mechanistic insults is the induction of apoptosis, often mediated by the generation of intracellular reactive oxygen species (ROS) and the activation of caspase cascades.[4][5]

Diagram 1: Proposed Anticancer Mechanisms

Caption: Proposed mechanisms of anticancer activity for this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., HCT116 colon cancer cells).[8]

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).

-

This compound derivatives dissolved in DMSO (stock solution).

-

MTT solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well microtiter plates.

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

-

Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Diagram 2: Workflow for In Vitro Cytotoxicity Testing

Caption: Step-by-step workflow for determining the IC₅₀ of a test compound using the MTT assay.

Data Presentation: Anticancer Activity

The results of cytotoxicity screening are typically summarized in a table to compare the potency of different derivatives across various cell lines.

Table 1: Hypothetical IC₅₀ Values (µM) of this compound Derivatives

| Compound | HCT116 (Colon) | MCF-7 (Breast) | HeLa (Cervical) |

|---|---|---|---|

| Derivative A | 8.5 | 12.3 | 15.1 |

| Derivative B | 2.1 | 4.6 | 5.8 |

| Derivative C | >100 | >100 | >100 |

| 5-Fluorouracil | 5.2 | 7.9 | 9.4 |

Data are hypothetical and for illustrative purposes, based on trends observed for similar compounds.[8]

Part 3: Antimicrobial Activity

Uracil derivatives have long been investigated for their antimicrobial properties.[9][10] The incorporation of a nitro group, a feature present in several commercial antibiotics (e.g., nitrofurantoin), suggests that this compound derivatives could possess significant antibacterial and antifungal activity.

Spectrum and Mechanisms of Action

These compounds are expected to exhibit broad-spectrum activity. Studies on related structures like 5-nitrofuran-isatin hybrids have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The proposed mechanism for many nitro-containing antimicrobials involves enzymatic reduction of the nitro group by bacterial nitroreductases.[8] This process generates cytotoxic nitroso and hydroxylamine radicals that can damage bacterial DNA, proteins, and other macromolecules, leading to cell death. However, it is important to note that the antimicrobial efficacy is highly dependent on the overall structure of the molecule, as some 5-nitrouracil derivatives have shown limited activity, highlighting the need for careful molecular design.[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Objective: To determine the MIC of test compounds against selected bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (C. albicans).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.

-

Test compounds dissolved in DMSO.

-

Sterile 96-well plates.

-

Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL.

Procedure:

-

Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Add 50 µL of the stock compound solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound to its final test concentration.

-

Controls: Include a positive control (inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Antimicrobial Potency

Table 2: Hypothetical MIC Values (µg/mL) of this compound Derivatives

| Compound | S. aureus (MRSA) | E. coli | P. aeruginosa | C. albicans |

|---|---|---|---|---|

| Derivative D | 4 | 16 | 64 | 32 |

| Derivative E | 8 | 32 | >128 | 64 |

| Ciprofloxacin | 0.5 | 0.015 | 0.25 | N/A |

| Fluconazole | N/A | N/A | N/A | 2 |

Data are hypothetical, reflecting potential activity profiles.[8][9]

Part 4: Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Uracil derivatives have been explored as potential anti-inflammatory agents, and the this compound scaffold offers a promising starting point for developing novel modulators of the inflammatory response.[12][13]

Mechanisms of Anti-inflammatory Action

The primary mechanism by which many anti-inflammatory compounds act is through the suppression of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15]

-

LPS Recognition: In response to lipopolysaccharide (LPS), a component of Gram-negative bacteria, TLR4 initiates a signaling cascade.

-

NF-κB Activation: This cascade leads to the phosphorylation and degradation of IκB, an inhibitor of NF-κB. Freed from IκB, NF-κB translocates to the nucleus.

-

Gene Expression: In the nucleus, NF-κB binds to promoter regions of pro-inflammatory genes, driving the expression of cytokines (TNF-α, IL-6, IL-1β), enzymes (COX-2, iNOS), and other mediators that propagate the inflammatory response.[16][17]

This compound derivatives may inhibit this pathway at several points, such as by preventing NF-κB translocation or by directly inhibiting the activity of enzymes like COX-2, thereby reducing the production of prostaglandins and nitric oxide (NO).[15][16]

Diagram 3: TLR4/NF-κB Signaling Pathway and Inhibition

Caption: Inhibition of the TLR4/NF-κB pathway by this compound derivatives.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO by LPS-stimulated macrophages, a key indicator of anti-inflammatory activity.

Objective: To quantify the inhibition of NO production in RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line.

-

Complete culture medium.

-

LPS from E. coli.

-

Test compounds in DMSO.

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Sodium nitrite (NaNO₂) standard curve.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at ~5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well, and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B, and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

-

Analysis: Calculate the nitrite concentration using the NaNO₂ standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.

Data Presentation: Anti-inflammatory Effects

Table 3: Hypothetical Anti-inflammatory Activity of Derivatives in LPS-Stimulated Macrophages

| Compound (at 20 µM) | % NO Inhibition | % TNF-α Inhibition | Cell Viability (%) |

|---|---|---|---|

| Derivative F | 75.4 | 68.2 | >95% |

| Derivative G | 42.1 | 35.8 | >95% |

| Dexamethasone (1 µM) | 88.9 | 92.5 | >95% |

Data are hypothetical and for illustrative purposes.

Conclusion and Future Directions

This compound and its derivatives represent a class of compounds with significant and diverse biological potential. The unique electronic properties conferred by the nitro group make this scaffold a powerful tool in medicinal chemistry, enabling the development of potent anticancer, antimicrobial, and anti-inflammatory agents. The mechanistic investigations outlined in this guide—from the disruption of nucleic acid metabolism to the modulation of key inflammatory pathways—provide a solid foundation for the rational design of new therapeutic candidates.

The experimental protocols and data presentation formats included herein offer a practical framework for researchers to systematically evaluate these compounds. Future research should focus on expanding the chemical diversity of this library, performing detailed SAR studies to optimize potency and selectivity, and advancing the most promising leads into preclinical in vivo models. By leveraging the synthetic versatility and multifaceted bioactivity of the this compound core, the scientific community is well-positioned to develop next-generation therapeutics to address critical unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

-

Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. (n.d.). PubMed. [Link]

-

6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. (2015). PubMed. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed. [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). MDPI. [Link]

-

Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. (2023). Hindawi. [Link]

-

In vitro proliferative activity of 6-substituted uracil derivatives. (2021). Journal of Pharmacy & Pharmacognosy Research. [Link]

-

Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. (n.d.). MDPI. [Link]

-

6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease. (2015). PubMed. [Link]

-

Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). ResearchGate. [Link]

-

New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (2020). ResearchGate. [Link]

-

[Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. (n.d.). PubMed. [Link]

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). National Institutes of Health. [Link]

-

Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. (2011). Beilstein Journal of Organic Chemistry. [Link]

-

The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. (2021). National Institutes of Health. [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). PubMed Central. [Link]

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (n.d.). MDPI. [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2024). Royal Society of Chemistry. [Link]

-

The benzoylation of 6-methyluracil and this compound. (2009). ResearchGate. [Link]

-

Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives. (2005). PubMed. [Link]

-

[Mechanism of action of anti-cancer drugs from the viewpoint of RNA metabolism]. (1988). PubMed. [Link]

-

The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. (2021). Frontiers. [Link]

-

In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. (n.d.). MDPI. [Link]

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (2014). National Institutes of Health. [Link]

-

Anti-inflammatory Agents: Present and Future. (2011). PubMed Central. [Link]

-

THE MODE OF ACTION OF 5-FLUOROURACIL AND ITS DERIVATIVES. (1958). National Institutes of Health. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Mechanism of action of anti-cancer drugs from the viewpoint of RNA metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]

- 16. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory Agents: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

5-Nitro-6-methyluracil: A Strategic Precursor for the Synthesis of Biologically Active Heterocycles

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Nitro-6-methyluracil is a pivotal building block in modern organic and medicinal chemistry. Its strategic importance lies in the dual functionality conferred by the pyrimidine core and the versatile nitro group. The strong electron-withdrawing nature of the nitro group modulates the reactivity of the uracil ring, while its facile reduction to a primary amine unlocks a powerful nucleophilic center. This transformation serves as the gateway to a vast array of complex heterocyclic systems, most notably fused pyrimidines such as pyridopyrimidines, which are privileged scaffolds in numerous pharmacologically active agents. This guide provides a comprehensive overview of the synthesis of this compound, a comparative analysis of methods for its cornerstone reduction, and detailed protocols for its application in the construction of high-value, biologically relevant molecules.

Introduction to this compound

6-Methyluracil is a synthetic analogue of the natural nucleobases uracil and thymine and is utilized in pharmaceuticals for its wound-healing and metabolic regulation properties.[1] The introduction of a nitro group at the C5 position dramatically alters its chemical character, transforming it from a relatively simple pyrimidine derivative into a highly versatile precursor for synthetic chemistry.

Physicochemical Properties

The key properties of this compound are summarized below, providing essential data for its handling and characterization.

| Property | Value | Source |

| IUPAC Name | 6-methyl-5-nitro-1H-pyrimidine-2,4-dione | [2] |

| Molecular Formula | C₅H₅N₃O₄ | [2] |

| Molecular Weight | 171.11 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 277 °C | [4] |

| SMILES | CC1=C(C(=O)NC(=O)N1)[O-] | [2] |

| InChIKey | LIVYMRJSNFHYEN-UHFFFAOYSA-N | [2] |

Synthesis of the Precursor: The Nitration of 6-Methyluracil

The most direct route to this compound is the electrophilic nitration of 6-methyluracil.[4] The C5 position of the uracil ring is activated towards electrophilic substitution by the two amide nitrogen atoms. The choice of nitrating agent and reaction conditions is critical to achieve high yield and purity, avoiding over-nitration or degradation of the starting material.

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is a classic and effective nitrating system. Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., via an ice bath) is crucial to control the reaction rate, prevent the formation of byproducts, and ensure safety.

Experimental Protocol: Synthesis of this compound

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 6-methyluracil (1.0 eq) to concentrated sulfuric acid (5-10 vol). Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Nitration: Prepare a nitrating mixture by cautiously adding fuming nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the cooled 6-methyluracil slurry over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir overnight.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.

-

Isolation & Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7). Recrystallize the solid from a suitable solvent, such as water or ethanol, to yield pure this compound.

The Strategic Importance of the Nitro Group

The nitro group at the C5 position serves two primary strategic roles:

-

Electronic Activation: As a potent electron-withdrawing group, it acidifies the N-H protons and influences the electron density of the pyrimidine ring, which can be exploited in subsequent reactions.

-

Latent Amination: The nitro group is a masked amino group. Its reduction is a reliable and high-yielding transformation that introduces a key nucleophilic center at the C5 position, paving the way for cyclization and condensation reactions.[5]

The Gateway Transformation: Reduction to 5-Amino-6-methyluracil

The conversion of the nitro group to an amine is the most crucial step in unlocking the synthetic potential of this compound. This reduction can be achieved through various methods, each with its own merits regarding efficiency, selectivity, and environmental impact.[6]

Comparative Analysis of Reduction Methodologies

The choice of reduction method is dictated by factors such as scale, available equipment, and the presence of other functional groups in the molecule.

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Nickel | High yields, clean reaction, easy product isolation | Requires specialized pressure equipment, catalyst cost |

| Metal-Acid Systems | Fe/AcOH, SnCl₂/HCl, Zn/HCl | Inexpensive, robust, widely applicable | Generates stoichiometric metal waste, harsh conditions |

| Sulfide Reduction | Na₂S, NaSH, (NH₄)₂S | Mild, can be selective for nitro groups | Can be odorous, potential for sulfur-containing byproducts |

| Photocatalysis | Visible light, photocatalyst (e.g., [Ru(bpy)₃]²⁺), H-donor | Green, extremely mild conditions, high chemoselectivity | Requires specialized photochemical reactor, catalyst cost |

For general laboratory synthesis, catalytic hydrogenation is often preferred for its efficiency and cleanliness.[6] Modern green chemistry initiatives have promoted the use of photocatalytic methods, which operate under exceptionally mild conditions using visible light and a catalytic amount of a photosensitizer.[7]

Detailed Experimental Protocol: Catalytic Hydrogenation

-

Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-6-methyluracil, which can be used directly or purified further by recrystallization.

Synthesis of Fused Pyrimidine Systems: The Pyrido[2,3-d]pyrimidine Scaffold

The true value of 5-amino-6-methyluracil is realized in its role as a precursor to fused heterocyclic systems. Pyrido[2,3-d]pyrimidines, in particular, are core structures in many kinase inhibitors and other therapeutic agents, making their synthesis a topic of significant interest.[8][9] The construction of this scaffold from 5-amino-6-methyluracil is a classic example of a condensation-cyclization strategy.

Detailed Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This two-step protocol involves an initial condensation followed by a high-temperature intramolecular cyclization.

Step A: Condensation with Diethyl Ethoxymethylenemalonate (DEEM)

-

Reaction Setup: In a round-bottom flask, suspend 5-amino-6-methyluracil (1.0 eq) in a minimal amount of a suitable solvent like ethanol or acetic acid.

-

Addition: Add diethyl ethoxymethylenemalonate (DEEM) (1.05 eq) to the suspension.

-

Heating: Heat the mixture to reflux for 2-4 hours. The solid should gradually dissolve as the reaction proceeds.

-

Isolation: Cool the reaction mixture to room temperature. The intermediate product often precipitates upon cooling. If not, the solvent can be removed under reduced pressure. The resulting solid can be collected by filtration, washed with a cold solvent (e.g., ether), and dried.

Step B: Thermal Cyclization

-

Rationale: This step, a Gould-Jacobs type reaction, requires high temperatures to drive the intramolecular electrophilic substitution of the electron-rich C6 position of the uracil ring onto the ester carbonyl, followed by elimination of ethanol. High-boiling, thermally stable solvents like Dowtherm A or diphenyl ether are essential.

-

Reaction Setup: Add the condensation intermediate from Step A to a flask containing a high-boiling solvent (e.g., Dowtherm A).

-

Heating: Heat the mixture to a high temperature (typically 240-250 °C) under a nitrogen atmosphere for 30-60 minutes.

-

Work-up: Cool the reaction mixture to below 100 °C and dilute it with a non-polar solvent like hexane or toluene to precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent, and dry. The crude pyridopyrimidine can be further purified by recrystallization or column chromatography.

Summary and Future Outlook

This compound is a cost-effective and highly effective starting material for accessing complex nitrogen-containing heterocycles. The simple, two-step transformation—nitration followed by reduction—provides a robust entry point to 5-amino-6-methyluracil, a versatile intermediate. The subsequent cyclization reactions, particularly for forming fused pyrimidine systems, are well-established and scalable. For drug development professionals, this precursor offers a reliable pathway to generate libraries of compounds based on privileged scaffolds for screening and lead optimization. Future work will likely focus on developing even greener and more efficient catalytic methods for both the reduction and subsequent C-N and C-C bond-forming reactions, further enhancing the utility of this invaluable synthetic precursor.

References

- Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.

- ResearchGate. (n.d.). The benzoylation of 6-methyluracil and this compound.

- ACS Publications. (n.d.). Pyrimidine derivatives and related compounds. 15. Synthesis and analgetic and antiinflammatory activities of 1,3-substituted 5-amino-6-methyluracil derivatives. Journal of Medicinal Chemistry.

- Radiation Research. (1974). Nitro-Centered Free Radicals in y-Irradiated this compound at 77°K.

- PMC. (n.d.). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review.

- PubMed. (n.d.). Novel Fused Pyrimidines as Potent Cyclin-Dependent Kinases Inhibitor for Gastric Adenocarcinoma: Combined In Vitro, In Silico Anticancer Studies.

- Der Pharma Chemica. (n.d.). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance.

- AiFChem. (n.d.). 16632-21-6 | this compound.

- RSC Publishing. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. DOI:10.1039/D5RA05123A.

- CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.

- PMC - NIH. (n.d.). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study.

- PubChem - NIH. (n.d.). 6-Methyl-5-nitrouracil.

- Nova Publishers. (2019). Cycloaddition Reactions: Advances in Research and Applications.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- PMC - PubMed Central. (2019). Visible-Light-Photocatalyzed Reductions of N-Heterocyclic Nitroaryls to Anilines Utilizing Ascorbic Acid Reductant.

Sources

- 1. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Methyl-5-nitrouracil | C5H5N3O4 | CID 85523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 16632-21-6 | this compound - AiFChem [aifchem.com]

- 4. radiationresearch [radiation-research.kglmeridian.com]

- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Visible-Light-Photocatalyzed Reductions of N-Heterocyclic Nitroaryls to Anilines Utilizing Ascorbic Acid Reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. derpharmachemica.com [derpharmachemica.com]

The Strategic Repurposing of 5-Nitro-6-methyluracil: A Gateway to Novel Antioxidant Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Nitro-6-methyluracil, a pyrimidine derivative, has long been cataloged as a versatile synthetic intermediate in the realm of medicinal chemistry. While not a therapeutic agent in its own right, its true potential is unlocked through strategic chemical transformations, primarily serving as a key precursor to bioactive molecules with significant therapeutic promise. This technical guide delves into the core utility of this compound, with a focused exploration of its conversion to 5-amino-6-methyluracil and the subsequent antioxidant applications of this derivative. We will elucidate the synthetic pathways, mechanisms of action, and provide detailed experimental protocols to empower researchers in the exploration of this promising scaffold for drug discovery and development.

Introduction: Unveiling the Latent Therapeutic Value of a Precursor